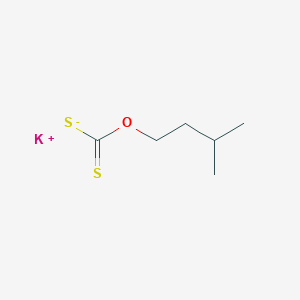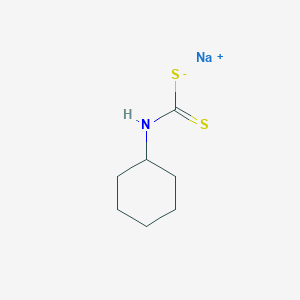
potassium;3-methylbutoxymethanedithioate
描述
Potassium;3-methylbutoxymethanedithioate, also known as potassium isopentyl dithiocarbonate, is a chemical compound with the molecular formula C6H11KOS2. It is a potassium salt of a dithiocarbonate ester, characterized by its unique structure and properties. This compound is commonly used in various industrial and scientific applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
Potassium;3-methylbutoxymethanedithioate can be synthesized through the reaction of carbon disulfide with 3-methylbutanol in the presence of potassium hydroxide. The reaction typically proceeds as follows:
Reactants: Carbon disulfide (CS2), 3-methylbutanol (C5H12O), and potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Procedure: Carbon disulfide is added dropwise to a solution of 3-methylbutanol and potassium hydroxide. The mixture is stirred continuously until the reaction is complete, forming this compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix the reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent product quality.
Purification: The crude product is purified through filtration and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Potassium;3-methylbutoxymethanedithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent alcohol and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-methylbutanol and carbon disulfide.
Substitution: Various substituted dithiocarbonates depending on the nucleophile used.
科学研究应用
Potassium;3-methylbutoxymethanedithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the mining industry as a flotation agent for the extraction of minerals.
作用机制
The mechanism of action of potassium;3-methylbutoxymethanedithioate involves its ability to form strong bonds with metal ions and organic substrates. The dithiocarbonate group acts as a ligand, coordinating with metal ions to form stable complexes. This property is particularly useful in applications such as mineral flotation, where it helps in the selective separation of minerals.
相似化合物的比较
Similar Compounds
Potassium ethyl xanthate: Similar structure but with an ethyl group instead of a 3-methylbutyl group.
Potassium isopropyl xanthate: Contains an isopropyl group instead of a 3-methylbutyl group.
Potassium amyl xanthate: Features an amyl group in place of the 3-methylbutyl group.
Uniqueness
Potassium;3-methylbutoxymethanedithioate is unique due to its specific 3-methylbutyl group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in applications requiring precise control over reaction outcomes.
属性
IUPAC Name |
potassium;3-methylbutoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.K/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOFNZFIJEFDA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B7841079.png)
![sodium;(2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7841099.png)
![sodium;(2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7841103.png)
![{[(2E)-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B7841106.png)
![(1S,5R)-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B7841111.png)






